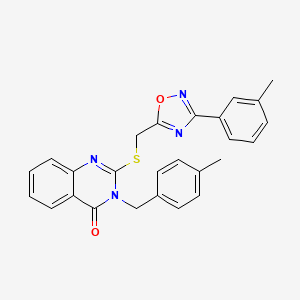

3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

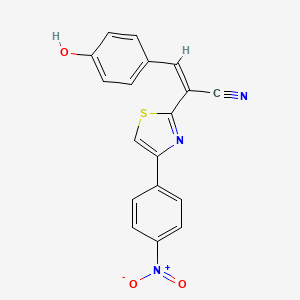

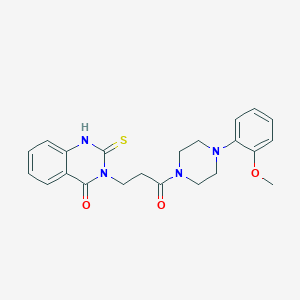

Quinazolin-4(3H)-one derivatives have garnered significant attention due to their potential as bactericides and fungicides. The compound "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a novel molecule within this class, which is expected to exhibit biological activities against phytopathogenic microorganisms. The presence of a 1,3,4-oxadiazole thioether moiety in these derivatives is a key structural feature that contributes to their antimicrobial properties .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives often involves the reaction of o-aminobenzamide with various reagents. For instance, a one-pot cascade synthesis method using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is an efficient and environmentally benign approach . Additionally, reactions involving diaminoglyoxime and anthranilic acid derivatives or methyl 2-aminobenzoate have been developed to yield quinazolinone derivatives . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is not detailed in the provided papers.

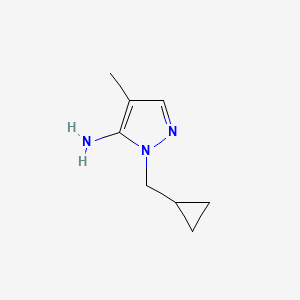

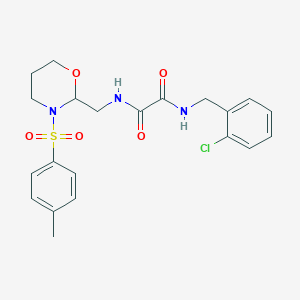

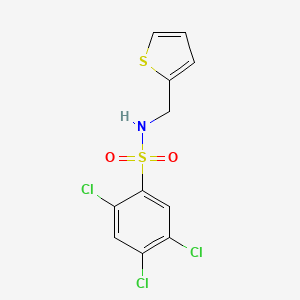

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which is often modified with various substituents to enhance biological activity. The 1,3,4-oxadiazole thioether moiety, in particular, is a significant structural component that has been shown to improve the antimicrobial efficacy of these compounds . The structure-activity relationships (SAR) of these compounds can be investigated using techniques such as comparative molecular similarity index analysis (CoMSIA), which helps in understanding the impact of different substituents on biological activity .

Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, recyclization, and reactions with Schiff bases. For example, 3-(N",N",S-trialkylisothioureido)quinazolin-4(3H)-ones can undergo recyclization into 1,3,4-oxadiazoles under certain conditions . Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 1,3,4-oxadiazoles . These reactions are indicative of the versatility and reactivity of the quinazolinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of substituents such as the 1,3,4-oxadiazole thioether moiety can affect properties like solubility, stability, and reactivity. These properties are crucial for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their overall pharmacokinetic profile. The specific physical and chemical properties of "3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" are not detailed in the provided papers, but can be inferred based on the known properties of similar quinazolinone derivatives .

properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)27-26(30)33-16-23-28-24(29-32-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVUMKCWVHBDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2521560.png)